molecular formula C22H24N2O3 B304077 N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

Katalognummer B304077
Molekulargewicht: 364.4 g/mol
InChI-Schlüssel: JEDRTBPNUKWENE-MOSHPQCFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide, also known as DM-1, is a small molecule drug that has gained attention in the scientific community due to its potential application in cancer treatment. DM-1 belongs to the class of drugs called antibody-drug conjugates (ADCs), which are designed to specifically target cancer cells and deliver cytotoxic drugs to them.

Wirkmechanismus

The mechanism of action of N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide involves the specific targeting of cancer cells through the use of an antibody that recognizes a surface protein on the cancer cell. Once the antibody binds to the cancer cell, the N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide molecule is internalized by the cell through endocytosis. Inside the cell, the linker is cleaved by the action of lysosomal enzymes, releasing the cytotoxic drug into the cytoplasm. The cytotoxic drug then binds to microtubules, disrupting their function and leading to cell death.
Biochemical and Physiological Effects
N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide has been shown to have potent cytotoxic effects on cancer cells, leading to cell death through the disruption of microtubules. However, N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide has also been shown to have some off-target effects, leading to toxicity in normal cells. In addition, N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide has been shown to have some pharmacokinetic limitations, such as poor solubility and rapid clearance from the body.

Vorteile Und Einschränkungen Für Laborexperimente

N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide has several advantages for use in lab experiments, including its potent cytotoxic effects on cancer cells and its specific targeting of cancer cells through the use of an antibody. However, N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide also has some limitations, such as its off-target effects and pharmacokinetic limitations, which may affect the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the development and use of N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide. One direction is the development of new linkers and cytotoxic drugs that may improve the efficacy and safety of N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide. Another direction is the exploration of new targets for N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide, such as other surface proteins on cancer cells. Finally, the combination of N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide with other cancer therapies, such as immunotherapy, may improve the overall efficacy of cancer treatment.

Synthesemethoden

The synthesis of N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide involves several steps, including the preparation of the linker, the preparation of the cytotoxic drug, and the conjugation of the linker and the drug. The linker used in N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide is a derivative of maleimide, which reacts with the thiol group of cysteine residues on the surface of the cancer cell. The cytotoxic drug used in N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide is maytansine, which is a potent microtubule inhibitor. The conjugation of the linker and the drug is achieved through a thiol-maleimide reaction.

Wissenschaftliche Forschungsanwendungen

N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide has been extensively studied in preclinical and clinical trials for its potential application in cancer treatment. In preclinical studies, N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide has shown promising results in inhibiting the growth of various types of cancer cells, including breast cancer, lung cancer, and lymphoma. In clinical trials, N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide has been tested in patients with HER2-positive breast cancer, and has shown significant improvement in progression-free survival and overall survival compared to standard chemotherapy.

Eigenschaften

Produktname

N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

Molekularformel

C22H24N2O3

Molekulargewicht

364.4 g/mol

IUPAC-Name

N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C22H24N2O3/c1-16-14-24(15-17(2)27-16)22(26)20(13-18-9-5-3-6-10-18)23-21(25)19-11-7-4-8-12-19/h3-13,16-17H,14-15H2,1-2H3,(H,23,25)/b20-13-

InChI-Schlüssel

JEDRTBPNUKWENE-MOSHPQCFSA-N

Isomerische SMILES

CC1CN(CC(O1)C)C(=O)/C(=C/C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3

SMILES

CC1CN(CC(O1)C)C(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Kanonische SMILES

CC1CN(CC(O1)C)C(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.